molecular formula C22H27N5O3 B2729788 7-(4-ethylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1021020-19-8

7-(4-ethylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No. B2729788
M. Wt: 409.49
InChI Key: TZJJILLGYIRZCU-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

G Protein-Biased Dopaminergics Discovery

Research led by D. Möller et al. (2017) highlights the synthesis of dopaminergic ligands with a pyrazolo[1,5-a]pyridine substructure, including structures similar to the specified compound, demonstrating their potential as G protein-biased partial agonists at dopamine D2 receptors. This finding is significant for developing new therapeutics with antipsychotic activity, showcasing the compound's relevance in neuroscience and pharmacology (Möller et al., 2017).

Synthesis of Pyrazolo and Pyrazolopyrimidine Derivatives

The work by A. Rahmouni et al. (2014, 2016) involves synthesizing new pyrazole and pyrazolopyrimidine derivatives, emphasizing the compound's chemical versatility. These derivatives have shown significant antibacterial and anticancer activities, suggesting the compound's utility in developing new antimicrobial and anticancer agents (Rahmouni et al., 2014); (Rahmouni et al., 2016).

Antiproliferative Activity of Pyrazolopyridines

E. Gavriil et al. (2017) explored the antiproliferative activity of 3,7-disubstituted pyrazolo[3,4-c] pyridines, closely related to the specified compound. Their findings indicate that these compounds possess promising anticancer properties, particularly against melanoma and prostate cancer cell lines, highlighting their potential in cancer therapy (Gavriil et al., 2017).

Structural and Mechanistic Insights

Studies on the synthesis and characterization of related pyrazolo[1,5-a]pyridine and pyrazolopyrimidine compounds offer insights into their structural and functional properties. This includes elucidating reaction mechanisms, structural characterization through X-ray diffraction, and exploring tautomerism, which are crucial for understanding the chemical behavior and therapeutic potential of these compounds (Chimichi et al., 1996); (Wang et al., 2017).

Safety And Hazards

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Future Directions

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I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

7-(4-ethylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O3/c1-3-24-9-11-26(12-10-24)21(28)18-15-25(13-14-30-2)16-19-20(18)23-27(22(19)29)17-7-5-4-6-8-17/h4-8,15-16H,3,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZJJILLGYIRZCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-ethylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

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